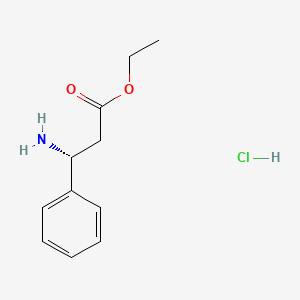

(R)-3-Amino-3-phenylpropansäureethylester-Hydrochlorid

Übersicht

Beschreibung

®-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes both an amino group and an ester functional group, allows it to participate in a variety of chemical reactions.

Wissenschaftliche Forschungsanwendungen

®-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those that require chiral intermediates.

Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride typically involves the esterification of ®-3-Amino-3-phenylpropanoic acid. One common method is the reaction of the amino acid with ethanol in the presence of an acid catalyst such as hydrochloric acid. This reaction can be carried out at room temperature or under reflux conditions to improve yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of trimethylchlorosilane (TMSCl) with methanol has been shown to be an effective system for the esterification of amino acids . This method offers advantages such as mild reaction conditions, simple workup, and good to excellent yields.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride can undergo various types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol. .

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Acidic Hydrolysis: Typically involves heating the ester with dilute hydrochloric acid or sulfuric acid under reflux.

Basic Hydrolysis (Saponification): Involves treating the ester with sodium hydroxide or potassium hydroxide, followed by neutralization with an acid.

Major Products Formed

Hydrolysis: Produces ®-3-Amino-3-phenylpropanoic acid and ethanol.

Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Wirkmechanismus

The mechanism of action of ®-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride largely depends on its specific application. In medicinal chemistry, for example, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The ester group can be hydrolyzed to release the active amino acid, which can then interact with biological targets such as enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride: The enantiomer of the compound, which may have different biological activities.

Ethyl 3-aminobenzoate: Another ester derivative with similar functional groups but a different aromatic ring structure

Uniqueness

®-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride is unique due to its chiral nature and the presence of both an amino group and an ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

(R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride, a chiral amino acid derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry, organic synthesis, and material science. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

(R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride is characterized by its unique structure that includes both an amino group and an ester functional group. This configuration allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ClNO₂ |

| CAS Number | 340188-50-3 |

| Appearance | White Powder |

| Melting Point | 119 °C |

| Enantiomeric Excess (ee) | ≥97.5% (GC) |

| HPLC Purity | ≥94% |

Mechanisms of Biological Activity

The biological activity of (R)-3-amino-3-phenylpropanoic acid ethyl ester hydrochloride is largely attributed to its ability to act as a precursor for various bioactive compounds. The hydrolysis of the ester group releases the active amino acid, which can interact with biological targets such as enzymes and receptors.

Potential Mechanisms

- Enzyme Interaction : The released amino acid can inhibit or activate specific enzymes, influencing metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting neurological functions.

- Antimicrobial Activity : Studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial and fungal strains.

Research Findings

Recent studies have explored the biological activities associated with (R)-3-amino-3-phenylpropanoic acid ethyl ester hydrochloride and its derivatives. Below are some significant findings:

Antimicrobial Activity

Research indicates that hydrolyzed peptide conjugates derived from this compound show promising antimicrobial properties. In one study, the antimicrobial activity was assessed against several bacterial strains including E. coli, P. aeruginosa, S. aureus, and fungi such as Candida albicans. The results demonstrated:

- Zone of Inhibition : Ranged from 9 mm to 20 mm.

- Minimum Inhibitory Concentration (MIC) : Values between 6 to 12.5 µg/mL were observed for certain derivatives, indicating significant potency against tested pathogens .

Cytotoxicity Studies

In cytotoxicity assays performed on Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), synthesized conjugates exhibited variable cytotoxic effects. The findings highlighted that certain modifications to the phenyl group enhanced cytotoxicity compared to standard treatments like 5-fluorouracil .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study synthesized various peptide conjugates using (R)-3-amino-3-phenylpropanoic acid ethyl ester hydrochloride as a building block. The conjugates were tested against multiple microbial strains, revealing enhanced antimicrobial activity in compounds containing iodo and nitro moieties in their structure. -

Case Study on Anthelmintic Activity :

Another investigation focused on the anthelmintic properties of synthesized derivatives, showing that those containing tryptophan (Trp) and histidine (His) exhibited superior activity against earthworm species compared to other derivatives .

Comparison with Similar Compounds

The biological activity of (R)-3-amino-3-phenylpropanoic acid ethyl ester hydrochloride can be compared with its enantiomer, (S)-3-amino-3-phenylpropanoic acid ethyl ester hydrochloride:

| Compound | Biological Activity |

|---|---|

| (R)-3-Amino-3-phenylpropanoic Acid | Exhibits antimicrobial and cytotoxic properties |

| (S)-3-Amino-3-phenylpropanoic Acid | Potentially different activity profiles due to enantiomeric differences |

Eigenschaften

IUPAC Name |

ethyl (3R)-3-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSZQDTVNRNXKB-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.